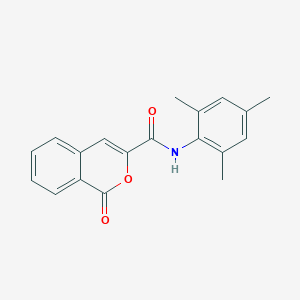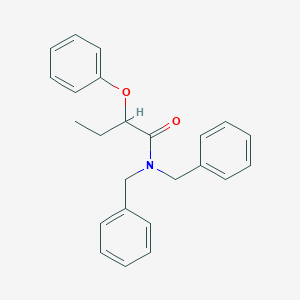![molecular formula C21H15N3O3S B331326 2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE](/img/structure/B331326.png)
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE is an organic compound with a complex structure that includes a nitro group, a methyl group, a naphthyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through the reaction with thionyl chloride and ammonia. The final step involves the coupling of the benzamide with 4-(1-naphthyl)-1,3-thiazole-2-amine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Reduction: The major product would be 3-amino-2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-methyl-N-(2-naphthyl)benzamide
- 2-nitro-3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide
- 3-nitro-2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
2-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-3-NITROBENZAMIDE is unique due to the specific positioning of the nitro and methyl groups on the benzamide ring, as well as the presence of the naphthyl and thiazole moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O3S/c1-13-15(9-5-11-19(13)24(26)27)20(25)23-21-22-18(12-28-21)17-10-4-7-14-6-2-3-8-16(14)17/h2-12H,1H3,(H,22,23,25) |
InChI Key |
CVWOJZIXWYSNRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331243.png)
![10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331244.png)
![2-[(3-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331245.png)


![11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331250.png)
![2-(5-Methyl-2-furyl)-4-[(4-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B331251.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B331255.png)

![(5Z)-4-methyl-5-[(4-morpholin-4-ylsulfonylanilino)methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B331259.png)
![Ethyl 6-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331261.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B331263.png)
![6-Ethyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331268.png)
![Diisopropyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331269.png)
